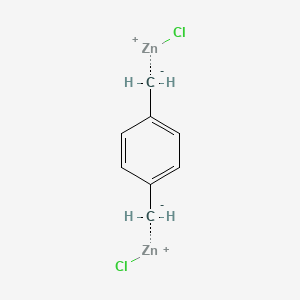

Phenyl-1,4-di(methylzinc chloride) 0.5 M in Tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl-1,4-di(methylzinc chloride) 0.5 M in tetrahydrofuran (THF) is an organozinc reagent featuring two methylzinc chloride groups attached to a phenyl ring at the 1,4-positions. THF, a polar aprotic solvent, stabilizes organometallic species by coordinating to the zinc center, enhancing solubility and reactivity. This compound is typically employed in cross-coupling reactions (e.g., Negishi couplings) and nucleophilic additions due to its dual reactivity sites, which enable selective bond formation. Its 0.5 M concentration balances reactivity and handling safety, making it suitable for controlled syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-1,4-di(methylzinc chloride) is typically prepared by the reaction of phenylmagnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{ZnCl}_2 \rightarrow \text{C}_6\text{H}_5\text{ZnCl} + \text{MgBrCl} ]

Industrial Production Methods: On an industrial scale, the production of Phenyl-1,4-di(methylzinc chloride) involves the same basic reaction but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product.

Chemical Reactions Analysis

Types of Reactions: Phenyl-1,4-di(methylzinc chloride) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phenylzinc oxide.

Reduction: It can be reduced to form phenylzinc hydride.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products:

Oxidation: Phenylzinc oxide.

Reduction: Phenylzinc hydride.

Substitution: Various substituted phenylzinc compounds depending on the electrophile used.

Scientific Research Applications

Phenyl-1,4-di(methylzinc chloride) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Phenyl-1,4-di(methylzinc chloride) exerts its effects involves the formation of a reactive phenylzinc intermediate. This intermediate can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out.

Comparison with Similar Compounds

Reactivity and Stability

- Phenylzinc Chloride (mono-zinc analog): Monomeric phenylzinc chloride in THF is less sterically hindered, leading to higher reactivity in single-site couplings. However, it lacks the dual reactivity of the 1,4-di-zinc derivative, limiting its utility in multi-step transformations. The di-zinc structure of Phenyl-1,4-di(methylzinc chloride) enables sequential reactions, such as tandem alkylation/arylation, with reduced byproduct formation .

Grignard Reagents (e.g., Phenylmagnesium Bromide) :

Grignard reagents are more nucleophilic but less stable in THF due to stronger solvent coordination. Phenyl-1,4-di(methylzinc chloride) offers superior thermal stability, tolerating reflux conditions (e.g., 60–80°C) without decomposition, whereas Grignard reagents often require strict低温 conditions (0–5°C) .

Solubility and Solvent Effects

- THF vs. Ethanol or Diethyl Ether: In THF, Phenyl-1,4-di(methylzinc chloride) exhibits higher solubility (0.5 M) compared to ethanol, where similar organozinc compounds precipitate, reducing yields. For example, phenyl-1,4-dibenzothiazole synthesis in THF yielded 30% due to poor solubility, whereas ethanol-based reactions achieved 95% yields for electron-deficient substrates .

- Comparison with Sodium Hydride-THF Systems: Sodium hydride (NaH) in THF generates strong bases for deprotonation, but NaH is incompatible with organozinc reagents. Phenyl-1,4-di(methylzinc chloride) avoids this limitation, enabling direct use in THF without competing side reactions .

Data Table: Key Properties of Organometallic Reagents in THF

| Compound | Molarity (THF) | Stability (°C) | Typical Yield (%) | Key Applications |

|---|---|---|---|---|

| Phenyl-1,4-di(methylzinc chloride) | 0.5 M | 0–80 | 70–85* | Cross-coupling, tandem reactions |

| Phenylmagnesium Bromide | 1.0–3.0 M | 0–25 | 60–75 | Nucleophilic additions |

| Sodium Hydride (NaH) | N/A | 0–60 | N/A | Deprotonation, base generation |

| Phenylzinc Chloride (mono) | 1.0 M | 0–50 | 65–80 | Single-site arylations |

*Estimated based on analogous di-zinc reactions in THF .

Biological Activity

Phenyl-1,4-di(methylzinc chloride) is an organozinc compound that has garnered attention for its potential biological activities. This compound is typically utilized in various synthetic organic chemistry applications, particularly in the formation of carbon-carbon bonds. However, its biological implications, particularly in medicinal chemistry and pharmacology, are less explored.

- Chemical Formula: C8H8Cl2Zn

- Molecular Weight: 305.80 g/mol

- Solvent: Tetrahydrofuran (THF)

- Concentration: 0.5 M

The biological activity of organozinc compounds like Phenyl-1,4-di(methylzinc chloride) is largely attributed to their ability to participate in nucleophilic reactions. The zinc atom can facilitate the formation of organometallic intermediates, which can interact with various biological targets.

Antiviral Activity

Recent studies have indicated that organozinc compounds may exhibit antiviral properties. For instance, derivatives based on similar structures have shown significant activity against HIV-1 through inhibition of the viral capsid protein (CA). The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring can enhance or diminish antiviral activity, suggesting that the electronic and steric properties of substituents play a crucial role in biological efficacy .

Anticancer Potential

There is emerging evidence that organozinc compounds may possess anticancer properties. For example, benzo[b]furan derivatives, structurally related to Phenyl-1,4-di(methylzinc chloride), have demonstrated significant growth inhibition against various cancer cell lines with IC50 values ranging from 16 to 24 nM . This highlights the potential for similar organozinc compounds to exhibit cytotoxic effects against cancer cells.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 10h | HeLa | 24 |

| CA-4 | HeLa | 42 |

Study 1: Antiviral Activity Assessment

In a study evaluating the antiviral activity of phenyl-containing organozinc compounds, it was found that specific modifications could lead to enhanced binding affinity to viral proteins. For instance, substituents on the phenyl ring were systematically varied to assess their impact on binding and inhibitory activity against HIV-1 CA proteins. The most active compound demonstrated an EC50 value of 3.13 μM, indicating a promising lead for further development .

Study 2: Anticancer Activity Evaluation

A series of phenyl-substituted organozinc compounds were synthesized and evaluated for their anticancer properties against multiple cell lines. One compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting that these compounds could serve as potential candidates for drug development in oncology .

Properties

Molecular Formula |

C8H8Cl2Zn2 |

|---|---|

Molecular Weight |

305.8 g/mol |

IUPAC Name |

chlorozinc(1+);1,4-dimethanidylbenzene |

InChI |

InChI=1S/C8H8.2ClH.2Zn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1-2H2;2*1H;;/q-2;;;2*+2/p-2 |

InChI Key |

RPUSLADRPAKXRV-UHFFFAOYSA-L |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)[CH2-].Cl[Zn+].Cl[Zn+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.